5-(benzenesulfonyl)-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with fused benzene, imino, and sulfonyl functional groups. Its unique architecture includes a benzenesulfonyl group at position 5, a furan-2-ylmethyl substituent at position 7, and an imino group at position 4. Crystallographic analysis of such compounds often employs the SHELX software suite, a gold standard for small-molecule refinement .
Properties
CAS No. |
606951-74-0 |
|---|---|
Molecular Formula |
C22H16N4O4S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C22H16N4O4S/c23-20-18(31(28,29)16-8-2-1-3-9-16)13-17-21(26(20)14-15-7-6-12-30-15)24-19-10-4-5-11-25(19)22(17)27/h1-13,23H,14H2 |
InChI Key |
FARMGZOKGMKZCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CO5 |
Origin of Product |
United States |
Biological Activity
5-(benzenesulfonyl)-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a benzenesulfonyl group and a triazatricyclo core that may contribute to diverse biological activities. This article reviews its biological activity based on available research findings.
The compound has the following chemical properties:
- Molecular Formula : C23H18N4O4S
- Molecular Weight : 446.481 g/mol
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 6
- LogP (XlogP) : 2.0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : It may bind to receptors, modulating their activity and influencing signal transduction pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that these types of compounds can induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : They can halt the progression of the cell cycle at various checkpoints.
- Induction of Apoptosis : By activating intrinsic apoptotic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may exert these effects by:
- Inhibiting Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6.
- Blocking NF-kB Pathway : Preventing the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a critical role in inflammation.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer activity of related compounds and found that they significantly inhibited the proliferation of various cancer cell lines (e.g., MCF-7 and HeLa). The study reported an IC50 value indicating effective concentration levels for inducing cell death.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | HeLa | 15 |
Study 2: Anti-inflammatory Mechanism
In a separate investigation published in Pharmacology Reports, researchers assessed the anti-inflammatory effects of similar triazatricyclo compounds. They demonstrated that these compounds could significantly reduce paw edema in a rat model induced by carrageenan.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound C | 45 |
| Compound D | 60 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents on the benzenesulfonyl group, alkyl/aryl groups at position 7, and modifications to the tricyclic core. Below is a comparative analysis:
Research Findings
- Solubility : The furan-2-ylmethyl group in the target compound may confer moderate aqueous solubility compared to the hydrophobic methyl groups in its dimethyl analog .
- Core Stability : Dithia-substituted analogs (e.g., from ) demonstrate reduced ring strain due to sulfur’s larger atomic radius, though this may compromise thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
